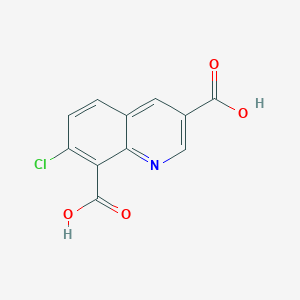

7-Chloroquinoline-3,8-dicarboxylic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

7-chloroquinoline-3,8-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClNO4/c12-7-2-1-5-3-6(10(14)15)4-13-9(5)8(7)11(16)17/h1-4H,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIDIAPHYHJMCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=C(C=C21)C(=O)O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00536258 | |

| Record name | 7-Chloroquinoline-3,8-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00536258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90717-07-0 | |

| Record name | 7-Chloro-3,8-quinolinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90717-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloroquinoline-3,8-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00536258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 7-Chloroquinoline-3,8-dicarboxylic Acid: Structure, Synthesis, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-Chloroquinoline-3,8-dicarboxylic acid, a molecule of interest in both agrochemical and potential pharmaceutical research. We will delve into its molecular structure, physicochemical properties, synthesis, and reactivity, while also exploring its current and potential applications. This document is intended to serve as a valuable resource for scientists engaged in chemical synthesis, drug discovery, and related fields.

Molecular Identity and Physicochemical Properties

7-Chloroquinoline-3,8-dicarboxylic acid is a heterocyclic compound featuring a quinoline core substituted with a chlorine atom and two carboxylic acid groups. Its systematic IUPAC name is 7-chloroquinoline-3,8-dicarboxylic acid.[1]

The key identifiers and computed physicochemical properties of this compound are summarized in the table below. It is important to note that while experimental data for some properties are limited, computational models provide valuable estimates for research planning.

| Property | Value | Source |

| Molecular Formula | C11H6ClNO4 | [1] |

| Molecular Weight | 251.62 g/mol | [1] |

| CAS Number | 90717-07-0 | [1] |

| Synonyms | 7-Chloro-3,8-quinolinedicarboxylic acid, Quinmerac metabolite BH 518-2 | [1] |

| Monoisotopic Mass | 250.9985354 Da | [1] |

| XlogP (Computed) | 1.9 | [1] |

Molecular Structure:

The structure of 7-Chloroquinoline-3,8-dicarboxylic acid, with its fused benzene and pyridine rings, is the foundation of its chemical behavior. The presence of both electron-withdrawing (chlorine, carboxylic acids) and electron-donating (the aromatic system) groups creates a molecule with distinct regions of reactivity.

Caption: 2D structure of 7-Chloroquinoline-3,8-dicarboxylic acid.

Synthesis of 7-Chloroquinoline-3,8-dicarboxylic Acid

Caption: Proposed synthetic workflow for 7-Chloroquinoline-3,8-dicarboxylic acid.

Proposed Experimental Protocol:

This protocol is a hypothetical adaptation of known quinoline synthesis and oxidation methods. Researchers should perform small-scale trials to optimize reaction conditions.

Step 1: Synthesis of 7-Chloroquinoline (via Skraup-Doebner-von Miller Reaction)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, cautiously add concentrated sulfuric acid to a mixture of 3-chloroaniline and glycerol.

-

Addition of Oxidizing Agent: Slowly add an oxidizing agent, such as nitrobenzene or arsenic acid, to the stirred mixture. The reaction is highly exothermic and should be controlled with an ice bath.

-

Heating: After the initial exothermic reaction subsides, heat the mixture to approximately 120-130°C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture and carefully pour it into a large volume of water. Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

Purification: The crude 7-chloroquinoline can be purified by steam distillation followed by extraction with an organic solvent (e.g., dichloromethane or diethyl ether). Further purification can be achieved by vacuum distillation or recrystallization.

Step 2: Oxidation to 7-Chloroquinoline-3,8-dicarboxylic Acid

-

Reaction Setup: Dissolve the purified 7-chloroquinoline in a suitable solvent, such as a mixture of pyridine and water.

-

Oxidation: While stirring vigorously, slowly add a strong oxidizing agent, such as potassium permanganate, in portions. Maintain the reaction temperature with cooling as needed.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC. The reaction may require several hours to go to completion.

-

Work-up: After the reaction is complete, quench any excess oxidizing agent (e.g., with sodium bisulfite). Filter the mixture to remove manganese dioxide.

-

Isolation and Purification: Acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to precipitate the crude 7-Chloroquinoline-3,8-dicarboxylic acid. The solid product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of 7-Chloroquinoline-3,8-dicarboxylic acid. While a complete set of experimental spectra for this specific molecule is not widely published, data for related compounds and computational predictions can provide a basis for analysis.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the quinoline ring will exhibit complex splitting patterns (doublets, doublets of doublets) due to spin-spin coupling. The carboxylic acid protons will appear as broad singlets at a downfield chemical shift (typically >10 ppm), and their visibility may depend on the solvent used.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show 11 distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid groups will appear at the most downfield chemical shifts (typically 165-185 ppm). The aromatic and heterocyclic carbons will resonate in the range of 110-160 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid groups. A strong absorption band around 1700 cm⁻¹ will correspond to the C=O stretching of the carbonyl groups. The C=C and C=N stretching vibrations of the quinoline ring will appear in the 1400-1600 cm⁻¹ region. A band corresponding to the C-Cl stretch will be observed in the fingerprint region.

Mass Spectrometry: Mass spectrometry data for 7-Chloroquinoline-3,8-dicarboxylic acid is available on PubChem.[1] Under electrospray ionization (ESI), the molecule is expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 249.99126 and the protonated molecule [M+H]⁺ at m/z 252.00582.[4] The fragmentation pattern would likely involve the loss of water and carbon dioxide from the carboxylic acid groups.

Reactivity and Stability

The reactivity of 7-Chloroquinoline-3,8-dicarboxylic acid is governed by its functional groups: the chloroquinoline core and the two carboxylic acid moieties.

-

Nucleophilic Aromatic Substitution: The chlorine atom at the 7-position is susceptible to nucleophilic aromatic substitution, although it is generally less reactive than a chloro substituent at the 2- or 4-position.[5][6] Reactions with strong nucleophiles under forcing conditions can lead to the displacement of the chlorine atom.

-

Reactions of the Carboxylic Acid Groups: The carboxylic acid groups can undergo standard transformations such as esterification (with alcohols in the presence of an acid catalyst), amidation (with amines, often requiring activation with reagents like thionyl chloride or carbodiimides), and reduction (using strong reducing agents like lithium aluminum hydride).

-

Stability: The quinoline ring system is generally stable. However, like many carboxylic acids, decarboxylation may occur at high temperatures. The compound should be stored in a cool, dry place, away from strong oxidizing agents and bases.

Applications and Biological Context

Agrochemical Significance: 7-Chloroquinoline-3,8-dicarboxylic acid is a known environmental transformation product of the herbicide quinmerac.[1][7] Its formation and persistence in the environment are of interest in agricultural and environmental science.

Potential in Drug Discovery: The quinoline scaffold is a well-established pharmacophore found in numerous approved drugs, including antimalarials (e.g., chloroquine), antibacterials, and anticancer agents.[2][8][9] While there is limited published research on the specific biological activities of 7-Chloroquinoline-3,8-dicarboxylic acid, its structural features suggest potential avenues for exploration in drug development.

-

Antiproliferative and Anti-inflammatory Potential: Studies on other quinoline carboxylic acid derivatives have shown promising antiproliferative activity against various cancer cell lines and anti-inflammatory properties.[8][10] The dicarboxylic acid functionality could be important for interacting with biological targets.

-

Scaffold for Medicinal Chemistry: This molecule can serve as a valuable starting material for the synthesis of a library of derivatives. The two carboxylic acid groups and the chlorine atom provide multiple handles for chemical modification to explore structure-activity relationships.

Caption: Potential applications and research areas for 7-Chloroquinoline-3,8-dicarboxylic acid.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 7-Chloroquinoline-3,8-dicarboxylic acid is associated with the following hazards:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated fume hood.

Conclusion

7-Chloroquinoline-3,8-dicarboxylic acid is a multifaceted molecule with established relevance in environmental science and significant potential as a scaffold in medicinal chemistry. This guide has provided a comprehensive overview of its chemical identity, a plausible synthetic route, and its key characteristics. Further experimental investigation into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential for the development of new therapeutic agents and other advanced materials.

References

-

El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1432-1441. [Link]

-

Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, K. M., & Al-Amer, A. M. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemistry & Biodiversity, 21(10), e202400615. [Link]

-

PubChem. (n.d.). 7-Chloroquinoline-3,8-dicarboxylic acid. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

-

ResearchGate. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents | Request PDF. Retrieved February 22, 2026, from [Link]

-

Wikipedia. (n.d.). Quinoline. In Wikipedia. Retrieved February 22, 2026, from [Link]

-

Krbavčić, A., Stanovnik, B., & Tišler, M. (1986). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Journal of Heterocyclic Chemistry, 23(5), 1367-1370. [Link]

-

AERU. (2025, August 4). 7-chloro-3,8-quinoline dicarboxylic acid (Ref: BH 518-2). University of Hertfordshire. [Link]

-

IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). [Link]

-

Kumar, S., & Kumar, A. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(40), 20637-20651. [Link]

-

PubChemLite. (n.d.). 7-chloroquinoline-3,8-dicarboxylic acid (C11H6ClNO4). Retrieved February 22, 2026, from [Link]

Sources

- 1. 7-Chloroquinoline-3,8-dicarboxylic acid | C11H6ClNO4 | CID 13309794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. iipseries.org [iipseries.org]

- 4. PubChemLite - 7-chloroquinoline-3,8-dicarboxylic acid (C11H6ClNO4) [pubchemlite.lcsb.uni.lu]

- 5. mdpi.com [mdpi.com]

- 6. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine [mdpi.com]

- 7. 7-chloro-3,8-quinoline dicarboxylic acid (Ref: BH 518-2) [sitem.herts.ac.uk]

- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 7-Chloroquinoline-3,8-dicarboxylic acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Chloroquinoline-3,8-dicarboxylic acid, a quinoline derivative with potential applications in medicinal chemistry and drug development. This document, intended for researchers, scientists, and professionals in the field, will delve into the compound's identifiers, chemical and physical properties, a plausible synthetic route, analytical methodologies, and its prospective role in pharmacology, drawing upon the established significance of the quinoline scaffold.

Core Identifiers and Chemical Properties

7-Chloroquinoline-3,8-dicarboxylic acid is a distinct chemical entity with the following key identifiers:

| Identifier | Value | Source |

| CAS Number | 90717-07-0 | [1] |

| IUPAC Name | 7-chloroquinoline-3,8-dicarboxylic acid | [2] |

| Molecular Formula | C₁₁H₆ClNO₄ | [2][3] |

| Molecular Weight | 251.62 g/mol | [2] |

| InChI | InChI=1S/C11H6ClNO4/c12-7-2-1-5-3-6(10(14)15)4-13-9(5)8(7)11(16)17/h1-4H,(H,14,15)(H,16,17) | [2][3] |

| InChIKey | ZYIDIAPHYHJMCU-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | C1=CC(=C(C2=NC=C(C=C21)C(=O)O)C(=O)O)Cl | [2][3] |

| Synonyms | 7-Chloro-3,8-quinolinedicarboxylic acid, Quinmerac metabolite BH 518-2 | [2] |

Physical and Chemical Properties:

| Property | Value | Source |

| Monoisotopic Mass | 250.9985354 Da | [2] |

| XLogP3-AA | 1.9 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Exact Mass | 250.9985354 Da | [2] |

| Topological Polar Surface Area | 98.9 Ų | [2] |

| Heavy Atom Count | 17 | [2] |

This compound is a known environmental transformation product of the herbicide Quinmerac.[2]

The Quinoline Carboxylic Acid Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of pharmacological activities.[4] The inclusion of carboxylic acid functional groups, as seen in 7-Chloroquinoline-3,8-dicarboxylic acid, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Quinoline carboxylic acids have demonstrated a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects.[4][5]

The mechanism of action for many quinoline derivatives involves the inhibition of crucial enzymes. For instance, a primary antibacterial mechanism is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[4] In the context of cancer, some quinoline-3-carboxylic acid derivatives have been shown to exhibit antiproliferative effects with enhanced selectivity towards cancer cells.[6] The presence of carboxylic acid groups can alter the pKa of the molecule, potentially leading to better absorption in the acidic microenvironment of tumors.[6]

Caption: The central role of the quinoline carboxylic acid scaffold in influencing molecular properties and enabling diverse therapeutic applications.

Synthesis and Purification

Proposed Synthetic Pathway

Caption: A proposed multi-step synthetic pathway for 7-Chloroquinoline-3,8-dicarboxylic acid.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of Diethyl 2-(((3-chlorophenyl)amino)methylene)malonate

-

In a round-bottom flask equipped with a reflux condenser, combine 3-chloroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (EMME) (1.1 equivalents).

-

Heat the mixture at 100-120°C for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and purify the product by recrystallization or column chromatography.

Step 2: Cyclization to Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

-

Add the product from Step 1 to a high-boiling point solvent such as Dowtherm A.

-

Heat the mixture to reflux (approximately 250°C) for 30-60 minutes.

-

Cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the solid with a suitable solvent (e.g., ethanol, ether) to remove impurities.

Step 3: Formylation to Ethyl 7-chloro-8-formyl-4-hydroxyquinoline-3-carboxylate

-

To a stirred solution of the product from Step 2 in a suitable solvent (e.g., DMF), add a formylating agent such as a pre-formed Vilsmeier reagent (POCl₃/DMF) at low temperature (0-5°C).

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with ice-water and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent and purify by column chromatography.

Step 4: Oxidation to Diethyl 7-chloroquinoline-3,8-dicarboxylate

-

Dissolve the aldehyde from Step 3 in a suitable solvent (e.g., acetone, acetic acid).

-

Add an oxidizing agent (e.g., potassium permanganate, Jones reagent) portion-wise while maintaining the temperature.

-

Stir the reaction until the starting material is consumed (monitor by TLC).

-

Work up the reaction mixture to remove the oxidant and isolate the crude product.

-

Purify the diester by column chromatography or recrystallization.

Step 5: Hydrolysis to 7-Chloroquinoline-3,8-dicarboxylic acid

-

To the diester from Step 4, add an excess of an aqueous base (e.g., NaOH, KOH) or acid (e.g., HCl).

-

Heat the mixture to reflux for several hours until the hydrolysis is complete.

-

Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the dicarboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Analytical Characterization

A comprehensive analysis is crucial for confirming the identity and purity of the synthesized 7-Chloroquinoline-3,8-dicarboxylic acid. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should reveal the chemical shifts and coupling constants of the aromatic protons on the quinoline ring.

-

¹³C NMR will confirm the number and types of carbon atoms, including the two carboxylic acid carbons.[2]

-

-

Mass Spectrometry (MS):

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should show characteristic absorption bands for the O-H stretch of the carboxylic acids (broad), the C=O stretch of the carboxylic acids, and the C=C and C=N stretches of the quinoline ring.[2]

-

-

Elemental Analysis:

-

To determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, further confirming the empirical formula.

-

Safety and Handling

7-Chloroquinoline-3,8-dicarboxylic acid should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Classifications: [2]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

-

Skin Irritation (Category 2): Causes skin irritation.[2]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[2]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[2]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]

-

Avoid inhalation of dust and contact with skin and eyes.[8][10]

-

In case of contact, immediately flush the affected area with copious amounts of water.[9]

-

Store in a tightly sealed container in a cool, dry place.[10]

Future Directions and Potential Applications

While direct pharmacological studies on 7-Chloroquinoline-3,8-dicarboxylic acid are limited, its structural features suggest several avenues for future research in drug development:

-

Anticancer Drug Discovery: Given the antiproliferative activity of related quinoline carboxylic acids, this compound could be a starting point for developing novel anticancer agents.[5][6] Its dicarboxylic nature may offer unique chelation properties or interactions with biological targets.

-

Antibacterial Research: The quinoline core is a well-established pharmacophore in antibacterial agents. This compound could be investigated for its potential to inhibit bacterial DNA gyrase or other essential bacterial enzymes.[4]

-

Anti-inflammatory Agent Development: Quinoline derivatives have shown promise as anti-inflammatory agents.[5] Further investigation into the anti-inflammatory properties of 7-Chloroquinoline-3,8-dicarboxylic acid is warranted.

The synthesis of a library of derivatives by modifying the carboxylic acid groups (e.g., esterification, amidation) could lead to the discovery of compounds with enhanced potency and selectivity.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Role of Quinoline-5-carboxylic Acid in Modern Pharmaceutical Synthesis. Available at: [Link]

-

PubChem. 7-Chloroquinoline-3,8-dicarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Al-Ostath, A., et al. (2024, October 15). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

-

Khan, I., et al. Investigation of quinoline-4-carboxylic acid as a highly potent scaffold for the development of alkaline phosphatase inhibitors: synthesis, SAR analysis and molecular modelling studies. RSC Publishing. Available at: [Link]

-

Singh, P., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

-

Gheorghita, R., et al. (2010, August 15). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate. Available at: [Link]

- Google Patents. HU212967B - Process for producing 7-chloro-quinaldine.

-

El-Faham, A., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar. Available at: [Link]

-

da Silva, A. L., et al. Organocatalytic synthesis and evaluation of 7-chloroquinoline-1,2,3-triazoyl carboxamides as potential antinociceptive, anti-inflammatory and anticonvulsant agent. RSC Publishing. Available at: [Link]

-

Agriculture and Environment Research Unit (AERU). 7-chloro-3,8-quinoline dicarboxylic acid (Ref: BH 518-2). University of Hertfordshire. Available at: [Link]

-

PubChemLite. 7-chloroquinoline-3,8-dicarboxylic acid (C11H6ClNO4). Available at: [Link]

-

Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available at: [Link]

-

Guo, X.-H. (2008). 3,7-Dichloroquinoline-8-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Guo, X.-H. (2008). 3,7-Dichloroquinoline-8-carboxylic acid. ResearchGate. Available at: [Link]

-

SciELO. Organocatalytic Synthesis and Antioxidant Properties 7-Chloroquinoline-1,2,3-triazoyl Carboxylates. Available at: [Link]

Sources

- 1. 7-chloro-3,8-quinoline dicarboxylic acid (Ref: BH 518-2) [sitem.herts.ac.uk]

- 2. 7-Chloroquinoline-3,8-dicarboxylic acid | C11H6ClNO4 | CID 13309794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 7-chloroquinoline-3,8-dicarboxylic acid (C11H6ClNO4) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chempoint.com [chempoint.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

literature review on quinoline-3,8-dicarboxylic acid derivatives

An In-Depth Technical Guide to Quinoline-3,8-Dicarboxylic Acid Derivatives: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] While extensive research has focused on mono-carboxylic acid derivatives, particularly at the C3 and C4 positions, the unique potential of dicarboxylic acid substituted quinolines remains a compelling and less-explored frontier. This technical guide provides a comprehensive overview of quinoline-3,8-dicarboxylic acid derivatives, a novel class of compounds with significant therapeutic promise. We will delve into the synthetic strategies for accessing this specific scaffold, explore the anticipated structure-activity relationships (SAR) based on established quinoline chemistry, and elucidate the potential mechanisms of action that make these compounds attractive for modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical matter with the potential to address unmet medical needs.

Introduction: The Quinoline Scaffold and the Significance of Carboxylic Acid Functionalization

The quinoline ring system, a fusion of a benzene and a pyridine ring, is classified as a "privileged structure" in drug discovery.[1] This is due to its ability to interact with a wide array of biological targets through various non-covalent interactions. The strategic placement of functional groups on this scaffold is paramount for modulating its pharmacological profile.

Carboxylic acid groups, in particular, play a pivotal role:

-

At the C3-Position: The carboxylic acid at C3 is an iconic feature of the quinolone class of antibiotics.[1] It is essential for their antibacterial activity, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[4] This functional group acts as a key binding element within the enzyme's active site.

-

At the C4-Position: A carboxylic acid at the C4 position is a strict requirement for the anticancer activity of a class of compounds that inhibit dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[5]

-

Dicarboxylic Acids: The presence of two carboxylic acid groups, as seen in the quinoline-5,8-dicarboxylic acid scaffold, has been shown to enable potent and selective inhibition of enzymes like Jumonji domain-containing protein 3 (JMJD3), an epigenetic modifier implicated in cancer and inflammation.[6] The two carboxylates can act as a pincer, effectively chelating the catalytic metal ion (e.g., Fe²⁺) in the enzyme's active site.

The quinoline-3,8-dicarboxylic acid scaffold uniquely combines the well-established importance of the C3-carboxylic acid with the largely unexplored potential of a C8-carboxylic acid. Substituents at the C8 position are known to influence activity; for instance, a fluorine atom at C8 generally enhances the potency of quinolone antibiotics.[1] Introducing a second carboxylic acid at this position could unlock novel pharmacological profiles and mechanisms of action.

Synthetic Strategies for Quinoline-3,8-Dicarboxylic Acid Derivatives

The synthesis of specifically substituted quinolines often relies on a set of classic named reactions, which can be adapted to yield the desired 3,8-dicarboxylic acid core.[7][8] The primary challenge lies in the selection of appropriately substituted starting materials.

Modified Doebner-von Miller Reaction

A plausible route involves a modification of the Doebner-von Miller reaction, which traditionally uses anilines and α,β-unsaturated carbonyl compounds.[7]

Conceptual Workflow:

-

Starting Material: The synthesis would begin with 2-aminobenzoic acid (anthranilic acid) or a derivative where the second carboxylic acid group (or a precursor) is already present.

-

Condensation: Reaction with an aldehyde and pyruvic acid would lead to the formation of the quinoline ring system, directly installing the carboxylic acid at the C4 position in some variations (like the Doebner reaction) or requiring subsequent oxidation for others.[7]

-

Functional Group Interconversion: If a precursor group is used at the C8 position (e.g., a methyl group), a final oxidation step would be required to form the dicarboxylic acid. However, this can be challenging as it risks over-oxidation of the entire scaffold.[9]

The diagram below illustrates a conceptual workflow for synthesizing the target scaffold.

Caption: Conceptual workflow for the synthesis of quinoline-3,8-dicarboxylic acid derivatives.

Pfitzinger Reaction

The Pfitzinger reaction offers another versatile route, involving the condensation of isatin (or a substituted isatin) with a carbonyl compound in the presence of a strong base.[8]

Protocol: Synthesis of a Quinoline-3,8-dicarboxylic Acid Precursor via Pfitzinger Reaction

-

Reactant Preparation: Prepare a solution of 5-carboxyisatin (1 equivalent) in aqueous potassium hydroxide (3 equivalents).

-

Addition of Carbonyl Compound: To the basic isatin solution, add a suitable β-ketoester, such as ethyl acetoacetate (1.1 equivalents).

-

Reaction Condition: Heat the reaction mixture to reflux for 4-6 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and carefully acidify with concentrated HCl until a precipitate forms.

-

Isolation: Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under vacuum. This yields a quinoline-4-carboxylic acid derivative with a second carboxyl group at the C8 position. The ester at the C3 position can then be hydrolyzed to the target dicarboxylic acid.

Structure-Activity Relationships (SAR) and Medicinal Chemistry

While direct SAR studies on quinoline-3,8-dicarboxylic acids are not yet widely published, we can extrapolate from known data on related quinoline scaffolds to guide future drug design.[1]

Key SAR Insights:

| Position | Substituent | Anticipated Effect on Activity | Rationale / Example |

| C2 | Bulky, hydrophobic groups | Potential for increased potency, especially for enzyme inhibitors. | In DHODH inhibitors, bulky groups at C2 are crucial for potent activity.[5] |

| C3-COOH | Carboxylic Acid | Essential for activity against many targets. | Acts as a key binding moiety for DNA gyrase (antibacterial) and other enzymes.[1] |

| C4 | Various substituents | Can modulate activity and selectivity. | In some series, substituents here can fine-tune the compound's properties. |

| C5, C6, C7 | Halogens, small alkyl groups | Can influence potency, pharmacokinetics, and selectivity. | Fluorine at C6 is common in potent quinolone antibiotics. Electron-withdrawing groups can enhance anticancer activity.[1] |

| C8-COOH | Carboxylic Acid | Key for novel activity; potential for metal chelation. | In JMJD3 inhibitors, two carboxylates chelate the active site Fe²⁺ ion.[6] This could be a primary mechanism for the 3,8-dicarboxy scaffold. |

The diagram below illustrates the key positions on the quinoline scaffold for SAR exploration.

Caption: Key positions on the quinoline scaffold for structure-activity relationship studies.

Potential Biological Activities and Mechanisms of Action

Based on the structural features of the quinoline-3,8-dicarboxylic acid scaffold, several biological activities can be hypothesized and explored.

Enzyme Inhibition via Metal Chelation

Many enzymes, including histone demethylases (like JMJD3), integrases, and certain metallo-β-lactamases, contain divalent metal ions (e.g., Fe²⁺, Mg²⁺, Zn²⁺) in their active sites that are critical for catalysis. The 3,8-dicarboxylic acid motif is perfectly poised to act as a bidentate chelator for these metal ions, leading to potent and potentially selective inhibition. This represents the most promising avenue for discovering novel therapeutic agents. The inhibition of JMJD3 by a quinoline-5,8-dicarboxylic acid serves as a strong proof-of-concept for this mechanism.[6]

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and DNA repair enzymes.[10][11][12] The dicarboxylic acid functionality could enhance DNA interaction or target enzymes involved in cancer cell proliferation that are not addressed by current mono-carboxylic acid quinolines.[13] Some derivatives have shown potent antiproliferative effects against various cancer cell lines, including colon, breast, and lung cancer.[10]

Antibacterial and Antimicrobial Activity

Building upon the legacy of quinolone antibiotics, new derivatives are continuously being explored to combat rising antimicrobial resistance.[14][15] While classic quinolones target DNA gyrase, the 3,8-dicarboxylic acid scaffold might exhibit a modified or novel mechanism of action, potentially overcoming existing resistance pathways. Its ability to chelate metal ions could also disrupt essential bacterial metabolic processes.

Future Perspectives

The quinoline-3,8-dicarboxylic acid scaffold is a promising, yet underexplored, area of medicinal chemistry. Future research should focus on:

-

Library Synthesis: Development of robust and efficient synthetic routes to enable the creation of a diverse library of derivatives with various substituents at the C2, C4, C5, C6, and C7 positions.

-

Target Screening: High-throughput screening of this library against a panel of metalloenzymes implicated in diseases like cancer, inflammation, and infectious diseases.

-

Computational Modeling: Utilizing molecular docking and simulation studies to predict binding modes and guide the rational design of more potent and selective inhibitors for specific enzyme targets.[16]

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

Conclusion

Quinoline-3,8-dicarboxylic acid derivatives represent a novel and exciting class of compounds for drug discovery. By combining the established therapeutic importance of the C3-carboxylic acid with the unique metal-chelating potential afforded by a second carboxyl group at the C8 position, this scaffold opens the door to new mechanisms of action and therapeutic applications. The insights and protocols provided in this guide serve as a foundational resource for scientists dedicated to exploring this promising frontier in the ongoing quest for innovative medicines.

References

- Google Patents. US4544747A - Quinoline carboxylic acid derivatives.

- Google Patents. US5385900A - Quinoline carboxylic acid derivatives.

- Google Patents. CN85104693A - The preparation method of quinoline carboxylic acid derivative.

- Google Patents. US4997943A - Quinoline-3-carboxylic acid derivatives.

-

Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-14. Available from: [Link]

-

(2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. BEST: International Journal of Management, Information Technology and Engineering (BEST: IJMITE). Available from: [Link]

-

Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. Available from: [Link]

-

Snehi, V., et al. (2023). An Extensive Review on Biological Interest of Quinoline and Its Analogues. International Journal of Science and Healthcare Research, 8(1). Available from: [Link]

-

(2022). Synthesis new derivatives of quinoline and study the biological activity for some of them. ResearchGate. Available from: [Link]

-

Wikipedia. Quinoline. Available from: [Link]

-

Domagala, J. M., et al. (1986). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 29(3), 394-404. Available from: [Link]

-

El-Sayed, M. A.-A., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-10. Available from: [Link]

-

Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(4). Available from: [Link]

-

Jain, S. K., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. Available from: [Link]

-

(2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]

-

Sbardella, G., et al. (2015). Virtual Fragment Screening Identification of a Quinoline-5,8-dicarboxylic Acid Derivative as a Selective JMJD3 Inhibitor. ChemMedChem, 10(6), 985-990. Available from: [Link]

-

Justia Patents. Quinoline derivatives and their use as tyrosine kinase inhibitors. Available from: [Link]

-

(2015). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. Available from: [Link]

-

Sławiński, J., et al. (2018). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 143, 1263-1273. Available from: [Link]

-

Al-Ostath, A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(20). Available from: [Link]

-

Lukin, M., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv. Available from: [Link]

-

Lilienkampf, A., et al. (2009). Structure-activity relationships for a series of quinoline-based compounds active against replicating and nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 52(7), 2109-2118. Available from: [Link]

-

Bouabdallah, I., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules, 27(22). Available from: [Link]

-

Basava, V., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3). Available from: [Link]

-

ResearchGate. Quinoline Carboxylic Acid Derivatives as Inhibitors of NPPs: Synthesis, In Silico and In Vitro Evaluation. Available from: [Link]

-

Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20784-20793. Available from: [Link]

-

(2023). Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology. Available from: [Link]

-

Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. Anti-Cancer Agents in Medicinal Chemistry, 21(12), 1541-1548. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benthamscience.com [benthamscience.com]

- 4. CN85104693A - The preparation method of quinoline carboxylic acid derivative - Google Patents [patents.google.com]

- 5. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Virtual Fragment Screening Identification of a Quinoline‐5,8‐dicarboxylic Acid Derivative as a Selective JMJD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoline - Wikipedia [en.wikipedia.org]

- 8. iipseries.org [iipseries.org]

- 9. scispace.com [scispace.com]

- 10. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 11. patents.justia.com [patents.justia.com]

- 12. biorxiv.org [biorxiv.org]

- 13. eurekaselect.com [eurekaselect.com]

- 14. US4997943A - Quinoline-3-carboxylic acid derivatives - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Navigating the Chemistry of 7-Chloroquinoline-3,8-dicarboxylic acid: A Technical Guide for Researchers

For the modern researcher and drug development professional, a comprehensive understanding of a chemical's properties extends beyond its synthetic utility. A deep appreciation for its hazard profile, handling requirements, and behavior in various experimental settings is paramount to ensuring both laboratory safety and experimental success. This guide provides an in-depth technical overview of 7-Chloroquinoline-3,8-dicarboxylic acid, moving beyond a standard safety data sheet to offer practical insights and protocols for its safe and effective use.

Core Safety & Hazard Profile

7-Chloroquinoline-3,8-dicarboxylic acid is a solid substance that, while not having a formal, widely available manufacturer's Safety Data Sheet (SDS), has its hazard profile cataloged in resources such as PubChem, based on notifications to the ECHA C&L Inventory.[1] This compound should be handled with the care afforded to all novel or sparsely documented research chemicals.

GHS Hazard Classification:

The primary hazards associated with this compound are related to irritation and acute oral toxicity.[1]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Skin Irritation (Category 2): Causes skin irritation.[1]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

These classifications necessitate the use of appropriate personal protective equipment (PPE) and handling procedures, which are detailed in the subsequent sections.

Hazard Communication at a Glance:

Caption: Personal Protective Equipment (PPE) Workflow.

Step-by-Step Handling Protocol:

-

Engineering Controls: All manipulations of solid 7-Chloroquinoline-3,8-dicarboxylic acid should be conducted in a certified chemical fume hood to prevent inhalation of any dust particles. [2][3]Ensure that an eyewash station and safety shower are readily accessible. [2]2. Personal Protective Equipment:

-

Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound. 4. Avoiding Dust Formation: Handle the solid material carefully to avoid creating dust. If transferring, use a spatula and weigh the material in a tared container within the fume hood.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area. [4]* Keep away from strong oxidizing agents, as these are generally incompatible with such organic compounds. [2][5]

First Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. [3] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. [3]Remove contaminated clothing. If skin irritation occurs, seek medical advice. [3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [3]Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [2] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. [3]Seek immediate medical attention. |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam. [2]* Hazardous Combustion Products: In the event of a fire, toxic fumes may be released, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas. [2][5]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [2]

Toxicological and Ecological Information

Toxicological Profile:

The available data points to acute oral toxicity and irritant properties. [1]There is currently no specific data available regarding carcinogenicity, mutagenicity, or reproductive toxicity for this compound. As with any research chemical, it should be assumed to be potentially hazardous until proven otherwise.

Ecological Information:

7-Chloroquinoline-3,8-dicarboxylic acid is a known environmental transformation product of the herbicide quinmerac. [1][6]This is an important consideration for researchers studying the environmental fate and metabolic breakdown of quinmerac-based herbicides. Its presence in soil or water samples could be indicative of quinmerac application.

Spill and Disposal Procedures

A clear and practiced spill response and disposal plan is a cornerstone of laboratory safety.

Spill Response Workflow:

Sources

- 1. 7-Chloroquinoline-3,8-dicarboxylic acid | C11H6ClNO4 | CID 13309794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 3,7-Dichloro-8-quinolinecarboxylic acid(84087-01-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. 7-chloro-3,8-quinoline dicarboxylic acid (Ref: BH 518-2) [sitem.herts.ac.uk]

melting point and physical characteristics of 7-Chloroquinoline-3,8-dicarboxylic acid

This guide serves as an advanced technical resource for the characterization, physical analysis, and detection of 7-Chloroquinoline-3,8-dicarboxylic acid , a critical environmental transformation product of the herbicide Quinmerac.

Executive Summary

7-Chloroquinoline-3,8-dicarboxylic acid (CAS: 90717-07-0), also known as Metabolite BH 518-2 , is the primary oxidation product of the synthetic auxin herbicide Quinmerac.[1][2][3] Its presence serves as a definitive biomarker for Quinmerac degradation in soil and aqueous environments.

Unlike its parent compound, which possesses a methyl group at the C3 position, this metabolite features two carboxylic acid moieties (at C3 and C8), significantly altering its solubility, pKa, and solid-state behavior. This guide provides the physicochemical baseline required for its identification, synthesis, and analytical monitoring.

Chemical Identity & Structural Analysis

| Parameter | Technical Specification |

| IUPAC Name | 7-Chloroquinoline-3,8-dicarboxylic acid |

| Common ID | Quinmerac Metabolite BH 518-2 |

| CAS Number | 90717-07-0 |

| Molecular Formula | C₁₁H₆ClNO₄ |

| Molecular Weight | 251.62 g/mol |

| Monoisotopic Mass | 250.9985 Da |

| SMILES | Clc1cc2ncc(C(=O)O)cc2c(C(=O)O)c1 |

| Polar Surface Area | 87.5 Ų (High polarity due to dual -COOH) |

Structural Insight

The molecule consists of a quinoline scaffold substituted with a chlorine atom at position 7 and carboxylic acid groups at positions 3 and 8.[4][5][6][7][8][9]

-

Electronic Environment: The nitrogen atom in the quinoline ring is electron-deficient due to the electron-withdrawing nature of the carboxyl groups and the chlorine atom.

-

Zwitterionic Potential: In acidic media, the quinoline nitrogen can protonate, while the carboxyl groups deprotonate in basic media. This creates a complex pH-dependent solubility profile.

Physical Properties & Melting Point Analysis

2.1 Melting Point and Thermal Behavior

Current Status: No specific experimental melting point is reported in standard public chemical registries for the isolated acid. Scientific Assessment: Based on structural analogs (e.g., quinoline-2,3-dicarboxylic acids) and the high polarity of the dicarboxylic motif, the compound is expected to exhibit:

-

Predicted Melting Range: >280°C (with decomposition) .

-

Thermal Decomposition: Dicarboxylic acids on aromatic rings, particularly those adjacent to heteroatoms, are prone to thermal decarboxylation before reaching a true liquid melt. Heating likely results in the loss of CO₂ (primarily from the C3 position) to yield 7-chloroquinoline-8-carboxylic acid derivatives.

2.2 Solubility Profile

-

Water: Very low solubility at neutral/acidic pH due to intermolecular hydrogen bonding and lattice energy.

-

Alkaline Media (pH > 8): Highly soluble. Formation of the di-anion (dicarboxylate) disrupts the crystal lattice.

-

Organic Solvents: Sparingly soluble in methanol/acetonitrile; soluble in DMSO.

2.3 Acid-Base Dissociation (pKa)

The compound possesses three ionizable centers. Estimated values based on substituent effects (Hammett equation):

-

pKa₁ (Quinoline N): ~2.0 (Suppressed by electron-withdrawing -Cl and -COOH).

-

pKa₂ (8-COOH): ~3.5 (Ortho-effect and H-bonding with ring Nitrogen).

-

pKa₃ (3-COOH): ~4.5.

Synthesis & Environmental Origin

The compound is rarely synthesized de novo for industrial use but is generated via the oxidative degradation of Quinmerac.

3.1 Metabolic Pathway (Degradation)

In soil and aqueous environments, microbial or photolytic action oxidizes the C3-methyl group of Quinmerac.

Figure 1: Oxidative transformation pathway of Quinmerac to 7-Chloroquinoline-3,8-dicarboxylic acid.

Analytical Characterization Protocols

For researchers isolating or monitoring this compound, the following protocols ensure valid identification.

4.1 LC-MS/MS Quantitation Workflow

Due to its polarity, standard reverse-phase chromatography requires acidification to suppress ionization and improve retention.

-

Column: C18 (e.g., Acquity UPLC HSS T3), 1.8 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic state).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Ionization: ESI Negative Mode (Preferred for carboxylic acids).

-

Precursor Ion: m/z 250 (M-H)⁻

-

Product Ions: m/z 206 (Loss of CO₂), m/z 162 (Loss of 2x CO₂).

-

4.2 Extraction Protocol (QuEChERS)

Standard QuEChERS often yields low recovery (<70%) for this metabolite due to its high acidity. The FA-QuEChERS (Formic Acid) variant is required.

Figure 2: Optimized extraction workflow for acidic quinoline metabolites.

References

-

EU Reference Laboratory for Pesticides. (2015). Analysis of Acidic Pesticides using CEN-QuEChERS and FA-QuEChERS. EURL-SRM.[10] Link

-

PubChem. (2025).[6] 7-Chloroquinoline-3,8-dicarboxylic acid (Compound Summary). National Library of Medicine. Link

-

University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - Quinmerac metabolite BH 518-2.[2][10] Link

Sources

- 1. Quinmerac metabolite BH 518-2 | LGC Standards [lgcstandards.com]

- 2. mst.dk [mst.dk]

- 3. Quinmerac metabolite BH 518-2 100 µg/mL in Acetone [lgcstandards.com]

- 4. Quinmerac | C11H8ClNO2 | CID 91749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Quinmerac (Ref: BAS 518H) [sitem.herts.ac.uk]

- 6. 7-Chloroquinoline-3,8-dicarboxylic acid | C11H6ClNO4 | CID 13309794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 7-chloro-3,8-quinoline dicarboxylic acid (Ref: BH 518-2) [sitem.herts.ac.uk]

- 8. echemi.com [echemi.com]

- 9. Quinmerac is an effective selective herbicideChemservice News [intranet.chemservice.com]

- 10. eurl-pesticides.eu [eurl-pesticides.eu]

7-Chloroquinoline-3,8-dicarboxylic Acid: A Strategic Intermediate in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 7-chloroquinoline-3,8-dicarboxylic acid, a pivotal heterocyclic intermediate in the landscape of pharmaceutical research and development. Delving into its synthesis, chemical properties, and strategic applications, this document serves as an essential resource for professionals engaged in medicinal chemistry and drug discovery. The narrative elucidates the synthetic pathways leading to this key molecule, with a focus on the underlying chemical principles that govern these transformations. Furthermore, this guide explores the role of 7-chloroquinoline-3,8-dicarboxylic acid as a versatile scaffold, particularly in the design and synthesis of novel quinolone-based therapeutic agents. Detailed experimental protocols, analytical characterization data, and a thorough examination of its potential in drug development are presented to empower researchers in their quest for next-generation pharmaceuticals.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged structural motif in medicinal chemistry, forming the core of a multitude of natural products and synthetic compounds with a broad spectrum of biological activities.[1] Its rigid, planar structure and the presence of a nitrogen heteroatom provide a unique three-dimensional arrangement for interaction with biological targets. The discovery of the antimalarial properties of quinine, a naturally occurring quinoline alkaloid, marked the beginning of extensive research into the therapeutic potential of this heterocyclic system.

The versatility of the quinoline scaffold is further enhanced by the ability to introduce various substituents at different positions of the bicyclic ring, thereby modulating the pharmacokinetic and pharmacodynamic properties of the resulting molecules. Among the vast library of quinoline derivatives, those bearing a carboxylic acid at the 3-position have emerged as a particularly important class, most notably as the cornerstone of the quinolone family of antibiotics.[2] The serendipitous discovery of nalidixic acid, a byproduct in the synthesis of the antimalarial drug chloroquine, unveiled the potent antibacterial activity associated with the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core.[2] This seminal finding paved the way for the development of a large and successful class of synthetic antibacterial agents.

This guide focuses on a specific, yet highly strategic, member of the quinoline family: 7-Chloroquinoline-3,8-dicarboxylic acid . The presence of a chlorine atom at the 7-position and carboxylic acid groups at both the 3- and 8-positions makes this molecule a highly functionalized and versatile intermediate for the synthesis of novel drug candidates. The 7-chloro substituent is a common feature in many bioactive quinolines, often enhancing their antimicrobial or antimalarial activity. The carboxylic acid at the 3-position is integral to the antibacterial activity of quinolones, while the carboxylic acid at the 8-position offers a unique handle for further chemical modification to fine-tune the molecule's biological profile, solubility, and other physicochemical properties.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 7-Chloroquinoline-3,8-dicarboxylic acid is fundamental for its effective utilization in synthesis and for the quality control of its production.

| Property | Value | Source |

| Molecular Formula | C₁₁H₆ClNO₄ | |

| Molecular Weight | 251.62 g/mol | |

| IUPAC Name | 7-chloroquinoline-3,8-dicarboxylic acid | |

| CAS Number | 90717-07-0 | |

| Appearance | Solid (predicted) | |

| XLogP3 | 1.9 |

Spectral Data for Structural Elucidation

The structural integrity of synthesized 7-Chloroquinoline-3,8-dicarboxylic acid must be unequivocally confirmed through a combination of spectroscopic techniques. The following data, sourced from public databases, serve as a reference for its characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts and coupling constants of these protons will be influenced by the electron-withdrawing effects of the chlorine and carboxylic acid groups.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide evidence for all eleven carbon atoms in the molecule, with the carboxylic acid carbons appearing at characteristic downfield shifts.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule. The exact mass measurement should correspond to the calculated value for C₁₁H₆ClNO₄.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H and C=O stretching vibrations of the carboxylic acid groups, as well as C=C and C=N stretching vibrations of the quinoline ring and the C-Cl stretching vibration.

Synthetic Pathways: A Strategic Approach

The synthesis of 7-Chloroquinoline-3,8-dicarboxylic acid can be strategically approached through a two-stage process that leverages well-established named reactions in heterocyclic chemistry. This approach ensures a high degree of control over the substitution pattern of the quinoline core.

Stage 1: Construction of the Quinoline Core via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful and versatile method for the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives.[3] It involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization. For the synthesis of our target intermediate, a substituted aniline, namely 3-chloro-2-methylaniline, would be the logical starting material.

The causality behind this choice lies in the regioselectivity of the Gould-Jacobs reaction. The cyclization typically occurs at the ortho-position to the amino group of the aniline. By starting with 3-chloro-2-methylaniline, the cyclization will lead to the desired 7-chloro-8-methyl substitution pattern on the resulting quinoline ring.

Caption: The Gould-Jacobs reaction pathway for the synthesis of the key quinoline intermediate.

Materials:

-

3-Chloro-2-methylaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether (or other high-boiling solvent)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Ethanol

Procedure:

-

Condensation: In a round-bottom flask equipped with a reflux condenser, combine 3-chloro-2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-130°C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: To the reaction mixture, add a high-boiling solvent such as diphenyl ether. Heat the solution to 240-250°C for 30 minutes. The cyclization product will precipitate upon cooling.

-

Isolation of the Ester: Cool the reaction mixture to room temperature. Add hexane to dilute the diphenyl ether and filter the precipitated solid. Wash the solid with hexane to remove residual solvent. The solid is ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate.

-

Saponification: Suspend the crude ester in a solution of 10% aqueous sodium hydroxide. Heat the mixture to reflux until a clear solution is obtained (approximately 2-3 hours), indicating the completion of hydrolysis.

-

Acidification and Precipitation: Cool the alkaline solution in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. The desired product, 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid, will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Stage 2: Oxidation of the 8-Methyl Group

The second stage of the synthesis involves the selective oxidation of the methyl group at the 8-position to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. A patent for the synthesis of the related 7-chloro-8-quinolinecarboxylic acid describes an environmentally friendly method using oxygen as the oxidant in the presence of a catalyst system.[4][5]

Caption: Oxidation of the 8-methyl group to yield the final dicarboxylic acid product.

Materials:

-

7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic Acid

-

N-Hydroxyphthalimide (NHPI) (catalyst)

-

Azobisisobutyronitrile (AIBN) (radical initiator)

-

Acetic acid (solvent)

-

Oxygen gas

Procedure:

-

Reaction Setup: In a high-pressure reactor equipped with a gas inlet, a magnetic stirrer, and a heating mantle, dissolve 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid (1.0 eq), N-hydroxyphthalimide (0.1 eq), and azobisisobutyronitrile (0.05 eq) in acetic acid.

-

Oxidation: Pressurize the reactor with oxygen to the desired pressure (e.g., 1-10 atm). Heat the reaction mixture to 80-100°C with vigorous stirring. The reaction progress can be monitored by HPLC by observing the disappearance of the starting material.

-

Work-up and Isolation: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess oxygen. The product, 7-Chloroquinoline-3,8-dicarboxylic acid, may precipitate from the acetic acid solution upon cooling. Alternatively, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of water and an organic solvent like ethanol or acetic acid. The purity of the final product should be confirmed by HPLC and its identity verified by spectroscopic methods as described in Section 2.1.

Role as a Pharmaceutical Intermediate: Gateway to Novel Quinolone Antibiotics

The strategic importance of 7-Chloroquinoline-3,8-dicarboxylic acid lies in its potential as a key building block for the synthesis of novel quinolone antibiotics. The quinolone class of antibacterials exerts its therapeutic effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[6]

The core structure of a quinolone antibiotic consists of a 1-substituted-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid. The substituents at various positions of the quinoline ring play a crucial role in determining the antibacterial spectrum, potency, and pharmacokinetic properties of the drug.

The 7-Chloroquinoline-3,8-dicarboxylic acid intermediate offers several advantages for the development of new quinolone antibiotics:

-

The 3-Carboxylic Acid: This group is essential for binding to the DNA gyrase-DNA complex and is a hallmark of the quinolone class.

-

The 7-Chloro Group: Halogen substitution at the 7-position is known to influence the antibacterial activity. While many modern fluoroquinolones have a fluorine atom at the 6-position and a heterocyclic amine at the 7-position, the 7-chloro substituent can be a precursor for the introduction of these amines via nucleophilic aromatic substitution.

-

The 8-Carboxylic Acid: This functional group provides a unique opportunity for derivatization. It can be converted into a variety of other functional groups, such as esters, amides, or even used as a tether to link the quinolone to other pharmacophores, creating hybrid molecules with dual modes of action. This position is often a site for substitution in successful quinolones, influencing their potency and spectrum of activity.[7]

Caption: Potential derivatization pathways and therapeutic applications of 7-Chloroquinoline-3,8-dicarboxylic acid.

While a specific marketed drug directly synthesized from 7-Chloroquinoline-3,8-dicarboxylic acid is not yet prominent in the public domain, its structural features align perfectly with the ongoing research and development efforts in the field of quinolone antibiotics. The dicarboxylic acid nature of this intermediate allows for the exploration of novel chemical space in the quest for compounds that can overcome the growing challenge of antibiotic resistance.

Beyond its role in antibacterial drug discovery, the 7-chloroquinoline scaffold is also found in compounds with other biological activities, including anti-inflammatory, anticancer, and antimalarial properties.[3][7] Therefore, 7-Chloroquinoline-3,8-dicarboxylic acid represents a versatile platform for the generation of diverse libraries of compounds for screening against a wide range of therapeutic targets.

Conclusion and Future Perspectives

7-Chloroquinoline-3,8-dicarboxylic acid stands as a pharmaceutical intermediate of significant strategic value. Its synthesis, achievable through a logical and scalable sequence of well-understood chemical reactions, provides access to a highly functionalized quinoline scaffold. The presence of two carboxylic acid groups and a chlorine atom offers multiple avenues for chemical modification, making it an ideal starting point for the synthesis of novel and diverse molecular architectures.

The primary application of this intermediate is envisioned in the development of next-generation quinolone antibiotics, where the unique substitution pattern can be exploited to design drugs with improved efficacy against resistant bacterial strains. Furthermore, the broader biological potential of the 7-chloroquinoline core suggests that derivatives of this dicarboxylic acid could find applications in other therapeutic areas.

As the demand for new and effective therapeutic agents continues to grow, the importance of versatile and strategically designed intermediates like 7-Chloroquinoline-3,8-dicarboxylic acid will only increase. This in-depth technical guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to harness the full potential of this promising molecule.

References

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

- Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(Suppl 1), 13–20.

- Kaur, K., Kumar, V., & Gupta, G. K. (2018). Recent developments on 7-chloroquinoline derivatives as anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 18(13), 1836–1855.

- CN111377863A - Preparation method of 7-chloro-8-quinoline carboxylic acid. (2020).

- Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063–1065.

-

PubChem. (n.d.). 7-Chloroquinoline-3,8-dicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Pintilie, L., Nita, S., & Caproiu, M. T. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 61(8), 745-749.

- HU212967B - Process for producing 7-chloro-quinaldine. (1996).

- US20070219231A1 - Quinolonecarboxylic acid compounds, preparation methods and pharmaceutical uses thereof. (2007).

-

Cecchetti, V., Fravolini, A., Fringuelli, R., Mascellani, G., Pagella, P., Palmioli, M., ... & Terni, P. (1987). Quinolonecarboxylic acids. 2. Synthesis and antibacterial evaluation of 7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][3][4]benzothiazine-6-carboxylic acids. Journal of medicinal chemistry, 30(3), 465-473.

- Aboelnaga, A., & El-Sayed, W. M. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Green Chemistry Letters and Reviews, 11(3), 254-263.

- The preparation method of 7-chloro-8-quinoline carboxylic acid. (2021).

- de Souza, M. V. N., Pais, K. C., & de Almeida, M. V. (2015). Organocatalytic Synthesis and Antioxidant Properties of 7-Chloroquinoline-1,2,3-triazoyl Carboxylates. Journal of the Brazilian Chemical Society, 26(9), 1935-1941.

- Asres, K., Demissie, T. B., & Tadesse, S. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Journal of Chemistry, 2021, 2408006.

- Digole, B., & Deokar, S. (2012). Quinolones: from antibiotics to autoinducers. Journal of applied microbiology, 113(4), 711-721.

- Michael, J. P. (2005). Quinoline, quinazoline and acridone alkaloids.

- Pinheiro, L. C. S., Feitosa, L. M., de Oliveira, E. F., Boechat, N., & de Souza, M. V. N. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific reports, 12(1), 4721.

- Zhang, G. F., & Chen, Z. (2008). 3,7-Dichloroquinoline-8-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o1786.

- Alexanian, E. J. (2025, January 21). By Adding Single Carbon Atom to a Molecule, Researchers Spark New Horizons in Drug Design. UNC Chemistry Department.

- Al-Ostath, A., Al-Qazzaz, M., Abu-Izneid, T., & Al-Salahat, K. (2021). Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)quinoline derivative mediated by suppression of.

- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574.

Sources

- 1. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinolones: from antibiotics to autoinducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. The preparation method of 7-chloro-8-quinoline carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. scispace.com [scispace.com]

The Enduring Scaffold: A Technical Guide to the History, Discovery, and Therapeutic Potential of Substituted Quinoline Dicarboxylic Acids

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core and the Significance of Dicarboxylic Acid Substitution

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its derivatives are found in numerous natural products and have been developed into a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][4] The versatility of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of its biological and physicochemical properties.[5]

Among the vast landscape of quinoline derivatives, those bearing two carboxylic acid functionalities have carved out a significant niche, particularly in the realm of neuroscience. The introduction of these acidic groups imparts unique properties to the molecule, often leading to specific interactions with biological targets such as enzymes and receptors. This guide provides a comprehensive exploration of the history, discovery, synthesis, and therapeutic applications of substituted quinoline dicarboxylic acids, with a particular focus on their role as modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.

A Serendipitous Discovery: The Journey from Canine Urine to Neurobiology

The story of substituted quinoline dicarboxylic acids begins not in a chemist's flask, but in the study of metabolism. In 1853, the eminent German chemist Justus von Liebig first isolated a novel compound from dog urine, which he named kynurenic acid.[6] Initially regarded as a mere metabolic byproduct of tryptophan, its true significance would not be appreciated for over a century.